![molecular formula C11H20N2O2 B2704781 Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 1221818-01-4](/img/structure/B2704781.png)
Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
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Overview
Description
Tert-butyl 2-amino-7-azabicyclo[221]heptane-7-carboxylate is a bicyclic compound with a unique structure that includes a tert-butyl ester group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the reaction of a bicyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Formation of the bicyclic amine: This can be achieved through various methods, including the reduction of bicyclic ketones or the cyclization of appropriate precursors.
Reaction with tert-butyl chloroformate: The bicyclic amine is then reacted with tert-butyl chloroformate in the presence of a base, such as triethylamine, to form the tert-butyl ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate has garnered attention for its potential as a scaffold in drug design, particularly in the development of central nervous system (CNS) agents.
CNS Agents
Research indicates that derivatives of azabicyclo compounds can influence neurotransmitter systems, making them candidates for developing treatments for neurological disorders such as depression and anxiety. The bicyclic structure allows for modifications that can enhance receptor binding affinity and selectivity.
Case Study: Synthesis of CNS Active Compounds
A study demonstrated the synthesis of various derivatives from this compound, leading to compounds with improved pharmacological profiles targeting serotonin and dopamine receptors .
Organic Synthesis Applications
The compound serves as a versatile intermediate in organic synthesis, particularly in the construction of complex natural products and pharmaceuticals.
Synthesis of Peptides
This compound can be used as a building block for peptide synthesis due to its amino group, which can participate in coupling reactions with other amino acids or peptide chains.
Case Study: Peptide Modifications
In a recent study, researchers utilized this compound to create modified peptides that exhibited enhanced stability and bioactivity compared to their unmodified counterparts .
Potential Therapeutic Uses
The unique structure of this compound suggests potential therapeutic applications beyond CNS disorders.
Antimicrobial Activity
Preliminary studies have indicated that certain derivatives may possess antimicrobial properties, making them candidates for further investigation as novel antibiotics or antifungal agents.
Cancer Research
Emerging research is exploring the use of azabicyclo compounds in cancer therapy, focusing on their ability to inhibit specific pathways involved in tumor growth and metastasis.
Summary Table of Applications
Application Area | Specific Use Case | Findings/Notes |
---|---|---|
Medicinal Chemistry | CNS Agents | Potential for treating depression and anxiety disorders |
Organic Synthesis | Peptide Synthesis | Building block for modified peptides |
Therapeutic Uses | Antimicrobial Activity | Preliminary evidence suggesting activity against pathogens |
Cancer Research | Tumor Pathway Inhibition | Investigating effects on tumor growth |
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
- Tert-butyl (1R,2S,4S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
- Tert-butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate
Uniqueness
Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is unique due to its specific bicyclic structure and the presence of both an amino group and a tert-butyl ester group. This combination of features provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
Tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate, also known as (1R,2R,4S)-rel-2-amino-7-Boc-7-azabicyclo[2.2.1]heptane, is a bicyclic compound that has garnered attention for its potential biological activity, particularly as a ligand for nicotinic acetylcholine receptors (nAChRs). This article reviews the compound's biological properties, mechanisms of action, and applications in medicinal chemistry.
- Molecular Formula : C11H20N2O2
- Molecular Weight : 212.29 g/mol
- CAS Number : 1000870-15-4
This compound acts primarily as an agonist at the alpha 7 nicotinic acetylcholine receptors (α7 nAChRs). These receptors are integral to various central nervous system functions and are implicated in neuroprotection and cognitive enhancement. The activation of α7 nAChRs has been associated with:
- Neuroprotection : Agonists can protect neurons from excitotoxicity and oxidative stress.
- Cognitive Enhancement : Modulation of cholinergic signaling can improve learning and memory processes.
Research Findings
In vitro studies have demonstrated that this compound enhances calcium influx in cells expressing α7 nAChRs, indicating its role as a potent agonist. For instance, a study utilizing SHEP-1 cells showed significant increases in intracellular calcium levels upon treatment with this compound, suggesting its potential for therapeutic applications in neurodegenerative diseases .
Study on Neuroprotective Effects
One notable study evaluated the neuroprotective effects of this compound in a model of hypoxic injury using PC12 cells. The results indicated that treatment with the compound significantly reduced cell death and oxidative stress markers compared to control groups .
Treatment Group | Cell Viability (%) | ROS Levels (µM) |
---|---|---|
Control | 45 | 15 |
Compound (5 µM) | 75 | 8 |
Compound (10 µM) | 85 | 5 |
Applications in Medicinal Chemistry
The compound is also being explored as a precursor for synthesizing more complex α7 nAChR agonists, which could lead to new treatments for conditions such as schizophrenia and Alzheimer's disease . The ability to selectively target these receptors opens avenues for developing drugs with improved efficacy and reduced side effects.
Properties
IUPAC Name |
tert-butyl 2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZFZVWZIJNIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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